molecular formula C20H16N4OS B3061627 Kuanoniamine D CAS No. 133401-13-5

Kuanoniamine D

Cat. No. B3061627
CAS RN: 133401-13-5
M. Wt: 360.4 g/mol
InChI Key: GUSIRVISUKPQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuanoniamine D is a natural product found in Cystodytes dellechiajei, Oceanapia, and Cystodytes with data available.

Scientific Research Applications

Anticancer Activity

  • Kuanoniamine D has been evaluated for its effect on the growth of various human tumor and non-tumor cell lines. It was found to exhibit selectivity toward the estrogen-dependent breast cancer cell line, indicating potential as an anticancer agent (Kijjoa et al., 2007).

Insecticidal Activity

  • Research has shown that Kuanoniamine D possesses insecticidal properties. In studies, it exhibited significant toxicity toward neonate larvae of the polyphagous pest insect Spodoptera littoralis, suggesting its potential use in pest control (Eder et al., 1998).

Receptor Affinity

  • Kuanoniamine D has shown affinity to A1- and A2A-adenosine receptors, suggesting its potential for further pharmacological exploration and application in receptor-related studies (Eder et al., 1998).

Synthetic Studies

  • Synthetic studies have been conducted on Kuanoniamine A, a closely related compound, which could pave the way for synthetic variations of Kuanoniamine D for further research and potential drug development (Kitahara et al., 1997).

Antioxidant Activity

  • Some studies also report moderate antioxidant activity of Kuanoniamine D in various assays, highlighting its potential for applications in oxidative stress-related conditions (Utkina, 2015).

properties

CAS RN

133401-13-5

Product Name

Kuanoniamine D

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide

InChI

InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25)

InChI Key

GUSIRVISUKPQFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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